Dabcyl-YVADAPV-EDANS
Overview
Description
Dabcyl-YVADAPV-EDANS is a fluorogenic substrate for caspase-1.1 Upon enzymatic cleavage by caspase-1, EDANS is separated from the Dabcyl quencher and can be used to quantify caspase-1 activity. EDANS displays excitation/emission maxima of 340/485 nm, respectively.
Mechanism of Action
Target of Action
The primary target of Dabcyl-YVADAPV-EDANS is caspase-1 , an enzyme that plays a crucial role in the process of apoptosis . Caspase-1 is also known as the interleukin-1β converting enzyme (ICE) .
Mode of Action
This compound acts as a fluorogenic substrate for caspase-1 . Upon enzymatic cleavage by caspase-1, the EDANS part of the compound is separated from the Dabcyl quencher . This separation allows the EDANS to fluoresce, which can be used to quantify the activity of caspase-1 .
Biochemical Pathways
The action of this compound is involved in the apoptosis pathway . Specifically, it is used to measure the activity of ICE-like protease, a critical mediator of K+ deprivation-induced apoptosis of cerebellar granule neurons .
Result of Action
The cleavage of this compound by caspase-1 results in the separation of EDANS from the Dabcyl quencher . This separation allows the EDANS to fluoresce, indicating the activity of caspase-1 . Therefore, the primary result of the action of this compound is the quantification of caspase-1 activity, which is a key indicator of apoptosis .
Action Environment
The action of this compound is influenced by the presence of caspase-1, the enzyme that cleaves it . Therefore, its action, efficacy, and stability are likely to be influenced by the cellular environment, specifically the presence and activity level of caspase-1.
Biochemical Analysis
Biochemical Properties
Dabcyl-YVADAPV-EDANS plays a significant role in biochemical reactions, particularly in the quantification of caspase-1 activity . Caspase-1 is an enzyme involved in the inflammatory response and apoptosis, and this compound serves as a substrate for this enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for caspase-1 . Caspase-1 is involved in the initiation of inflammatory responses and programmed cell death, or apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by caspase-1 . Upon enzymatic cleavage, EDANS is separated from the Dabcyl quencher, leading to a change in fluorescence that can be used to quantify caspase-1 activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in the quantification of caspase-1 activity
Metabolic Pathways
This compound is involved in the metabolic pathway of caspase-1
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSFUAACNZZDI-BSNYRHCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H76N12O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans function as a substrate for Interleukin-1 Beta Converting Enzyme (ICE)?
A1: Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans incorporates the specific amino acid sequence (Tyr-Val-Ala-Asp-Ala-Pro-Val) recognized and cleaved by ICE. [] This sequence mimics the natural cleavage site of the inactive interleukin-1 beta precursor. [] The substrate is designed with two fluorophores: Dabcyl (a quencher) and Edans (an emitter) attached at opposite ends. [] When the substrate is intact, Dabcyl quenches the fluorescence of Edans through resonance energy transfer. Upon cleavage by ICE, the physical separation of Dabcyl and Edans allows Edans to fluoresce, providing a quantifiable signal directly proportional to the enzyme activity. []
Q2: What are the catalytic properties of ICE using Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans as a substrate?
A2: The research paper describes the kinetic parameters for the hydrolysis of Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans by ICE. The Michaelis-Menten constant (Km), representing the substrate concentration at half the maximum reaction velocity, was determined to be 11.4 ± 1.6 µM. [] The catalytic rate constant (kcat), indicating the turnover number of enzyme molecules at substrate saturation, was found to be 0.79 ± 0.4 s-1. [] These values yield a second-order rate constant (kcat/Km) of 7.0 ± 1.3 x 10^4 M-1s-1, signifying the catalytic efficiency of ICE with this specific substrate. [] This information suggests that Dabcyl-Tyr-Val-Ala-Asp-Ala-Pro-Val-Edans is efficiently hydrolyzed by ICE.
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